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Compound of Interest

Compound Name: Cyheptamide

Cat. No.: B1669533 Get Quote

An In-depth Overview of the Chemical Structure, Properties, and Anticonvulsant Mechanisms

of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide

Abstract
Cyheptamide, a tricyclic anticonvulsant, has been a subject of interest for its potential

therapeutic applications. This technical guide provides a comprehensive overview of its

chemical structure, physicochemical properties, and analytical methodologies. Detailed

experimental protocols for its synthesis and analysis are presented, along with a summary of its

toxicological profile. Furthermore, this guide elucidates the proposed mechanism of action of

Cyheptamide, focusing on its interaction with voltage-gated sodium channels, a key target for

many antiepileptic drugs. The information is curated to support researchers, scientists, and

drug development professionals in their endeavors related to this compound.

Chemical Structure and Identification
Cyheptamide, with the chemical name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-

carboxamide, is a derivative of dibenzosuberane. Its structure is characterized by a seven-

membered central ring fused to two benzene rings.
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Identifier Value

IUPAC Name
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-

carboxamide

CAS Number 7199-29-3

Molecular Formula C₁₆H₁₅NO

Molecular Weight 237.30 g/mol

Canonical SMILES C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N

InChI Key APBVLLORZMAWKI-UHFFFAOYSA-N

Physicochemical Properties
A summary of the key physicochemical properties of Cyheptamide is provided in the table

below. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.

Property Value Reference

Melting Point 193-194 °C [1]

Boiling Point Not available

Solubility

Soluble in chloroform;

sparingly soluble in methanol

and acetone; slightly soluble in

ethanol and ether; practically

insoluble in water. Soluble in

DMSO.

[1][2]

pKa Not available

LogP Not available

Appearance
Long needles from acetonitrile;

Solid powder.
[1][2]
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Proposed Synthetic Protocol
While a detailed, step-by-step synthesis of Cyheptamide is not readily available in a single

source, a plausible synthetic route can be devised based on the synthesis of structurally

related dibenzosuberone derivatives.[3][4] The following protocol outlines a potential pathway

starting from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

Step 1: Oximation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

To a solution of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in absolute ethanol, add

hydroxylamine hydrochloride and pyridine.

Reflux the reaction mixture for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture, pour it into water, and acidify with concentrated

hydrochloric acid.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the oxime derivative.

Step 2: Beckmann Rearrangement to the Amide

Treat the oxime derivative from Step 1 with a rearranging agent such as polyphosphoric acid

(PPA) or a Lewis acid.

Heat the mixture to promote the rearrangement. The reaction conditions (temperature and

time) will need to be optimized.

After the reaction is complete (monitored by TLC), quench the reaction by pouring the

mixture into ice-water.

Neutralize the solution with a base (e.g., sodium bicarbonate).

Extract the crude Cyheptamide with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Purify the crude product by recrystallization (e.g., from acetonitrile) or column

chromatography to yield pure Cyheptamide.

Proposed Synthesis of Cyheptamide

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Oximation
(Hydroxylamine HCl, Pyridine, EtOH, Reflux) 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime Beckmann Rearrangement

(e.g., Polyphosphoric Acid, Heat) Cyheptamide

Click to download full resolution via product page

Fig 1. Proposed synthetic workflow for Cyheptamide.

Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of Cyheptamide and for its

quantification in various matrices. While a specific method for Cyheptamide is not published, a

method adapted from the analysis of the structurally similar compound cyproheptadine can be

employed as a starting point.[5]

Table 3: Proposed HPLC Method Parameters
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Parameter Recommended Condition

Column
C18 reversed-phase column (e.g., 250 mm x 4.6

mm, 5 µm)

Mobile Phase

A mixture of a phosphate buffer and an organic

solvent (e.g., acetonitrile or methanol). The ratio

and pH should be optimized. For example,

Methanol:0.02 M Phosphate Buffer (65:35, v/v),

pH 4.5.

Flow Rate 1.0 mL/min

Detection
UV at an appropriate wavelength (e.g., 220 nm

or 285 nm)

Injection Volume 20 µL

Column Temperature Ambient or controlled (e.g., 30 °C)

3.2.2. Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of Cyheptamide is expected to show signals

corresponding to the aromatic protons in the range of δ 7.0-7.5 ppm. The methylene

protons of the dihydro-dibenzo[a,d]cycloheptene ring system would likely appear as

multiplets in the upfield region. The amide protons would present as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic

carbons, the aliphatic carbons of the seven-membered ring, and the carbonyl carbon of

the amide group (expected around 170-180 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of Cyheptamide would exhibit characteristic

absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the

C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-H stretching and bending

vibrations for the aromatic and aliphatic parts of the molecule.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at

m/z 237, corresponding to the molecular weight of Cyheptamide. Fragmentation patterns

would be consistent with the tricyclic structure.

Pharmacological Properties and Mechanism of
Action
Cyheptamide is classified as an anticonvulsant.[2] Its therapeutic effect is believed to be

mediated through the modulation of neuronal excitability. The primary mechanism of action for

many tricyclic anticonvulsants, including the structurally related carbamazepine, is the blockade

of voltage-gated sodium channels.[6]

4.1. Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials

in neurons. In pathological conditions such as epilepsy, these channels can exhibit

hyperexcitability. Cyheptamide is proposed to bind to the inactivated state of the sodium

channel, stabilizing it and thereby reducing the firing rate of neurons. This state-dependent

binding ensures that the drug preferentially targets rapidly firing neurons, which are

characteristic of seizure activity, while having less effect on neurons firing at a normal rate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1669533?utm_src=pdf-body
https://www.benchchem.com/product/b1669533?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5730267/
https://pubmed.ncbi.nlm.nih.gov/28258204/
https://www.benchchem.com/product/b1669533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neuronal Membrane

Cyheptamide Action

Cellular Effect

Voltage-Gated Na+ Channel

Resting State

Open State

Inactivated State

Stabilization of
Inactivated State

Cyheptamide

Binds to and stabilizes

Reduced Neuronal Firing

Anticonvulsant Effect

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1669533?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1669533?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/13-C-1-H-NMR-Data-a_tbl2_11680460
https://pmc.ncbi.nlm.nih.gov/articles/PMC5730267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5730267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147703/
https://patents.google.com/patent/US7982032B2/en
https://patents.google.com/patent/US7982032B2/en
https://www.researchgate.net/publication/327241685_Stability_indicating_HPLC_Method_Coupled_with_Fluorescence_Detection_for_the_Determination_of_Cyproheptadine_Hydro-chloride_in_Its_Tablets_Studies_on_Degradation_Kinetics
https://pubmed.ncbi.nlm.nih.gov/28258204/
https://pubmed.ncbi.nlm.nih.gov/28258204/
https://www.benchchem.com/product/b1669533#cyheptamide-chemical-structure-and-properties
https://www.benchchem.com/product/b1669533#cyheptamide-chemical-structure-and-properties
https://www.benchchem.com/product/b1669533#cyheptamide-chemical-structure-and-properties
https://www.benchchem.com/product/b1669533#cyheptamide-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669533?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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